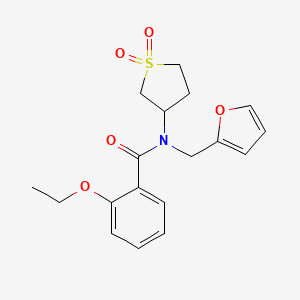![molecular formula C23H27N3O2S2 B12129683 N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)
N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butyl)phényl]-2-(3-méthyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio))acétamide est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui combine un groupe tert-butylphényle avec une fraction pentahydrobenzo[b]thiophéno[2,3-d]pyrimidinylthio, ce qui en fait un sujet d'intérêt pour la recherche en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2-(tert-butyl)phényl]-2-(3-méthyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio))acétamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire, une optimisation des conditions de réaction pour des rendements plus élevés et une garantie de la pureté du produit final. Cela peut inclure l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(tert-butyl)phényl]-2-(3-méthyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio))acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Solvants : Dichlorométhane, éthanol, diméthylsulfoxyde.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[2-(tert-butyl)phényl]-2-(3-méthyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio))acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendraient de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(tert-butyl)phényl]-2-(4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio)acétamide
- N-[2-(tert-butyl)phényl]-2-(3-méthyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio)propionamide
Unicité
N-[2-(tert-butyl)phényl]-2-(3-méthyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophéno[2,3-d]pyrimidin-2-ylthio))acétamide se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui peuvent conférer des propriétés chimiques et biologiques spécifiques non trouvées dans des composés similaires
Propriétés
Formule moléculaire |
C23H27N3O2S2 |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-(2-tert-butylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H27N3O2S2/c1-23(2,3)15-10-6-7-11-16(15)24-18(27)13-29-22-25-20-19(21(28)26(22)4)14-9-5-8-12-17(14)30-20/h6-7,10-11H,5,8-9,12-13H2,1-4H3,(H,24,27) |
Clé InChI |
AIFUJPYLWAXRKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129609.png)
![propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12129617.png)

![(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129629.png)



![Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12129652.png)
![3-[(2,6-Difluorophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129657.png)

![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129678.png)
![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)
